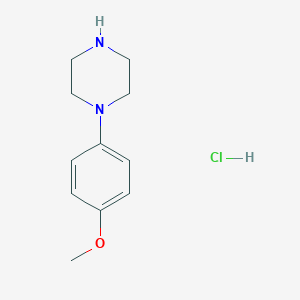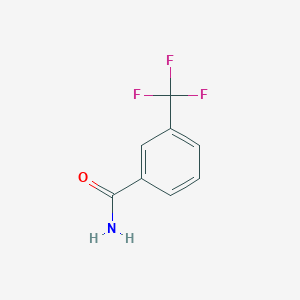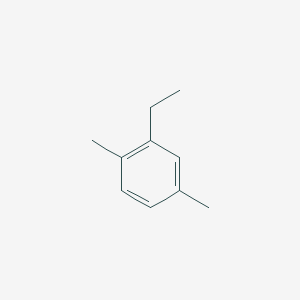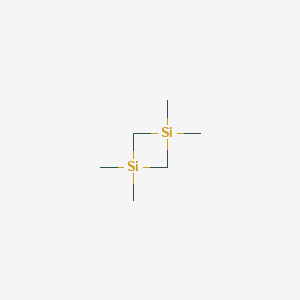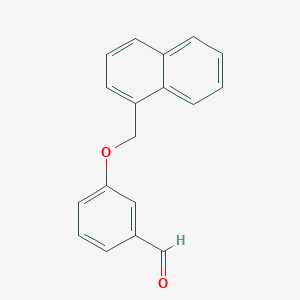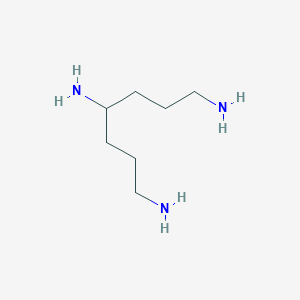
Furowanin A
Descripción general
Descripción
Furowanin A is a flavonoid compound isolated from the medicinal plant Millettia pachycarpa Benth . It has garnered significant attention due to its potent anti-neoplastic effects, particularly against colorectal cancer cells . This compound exhibits various biological activities, including anti-proliferative, pro-apoptotic, and autophagy-promoting effects .
Mecanismo De Acción
Target of Action
Furowanin A (Fur A) is a flavonoid compound isolated from the medicinal plant Millettia pachycarpa Benth . The primary target of Fur A is Profilin 1 (Pfn1) , a protein that plays a crucial role in cell proliferation, apoptosis, and migration .
Mode of Action
Fur A interacts with its primary target, Pfn1, by up-regulating its expression . This interaction results in the suppression of proliferation, blockage of cell cycle progression, induction of apoptosis, and promotion of autophagy .
Biochemical Pathways
Fur A affects the STAT3/Mcl-1 axis . By inhibiting this axis, Fur A suppresses proliferation, blocks cell cycle progression, induces apoptosis, and promotes autophagy . These changes in the biochemical pathways lead to the suppression of tumor growth and metastasis .
Result of Action
The molecular and cellular effects of Fur A’s action include anti-proliferative effects, cell cycle arrest, apoptosis promotion, and autophagy induction . These effects result in the suppression of tumor growth and metastasis, both in vitro and in vivo .
Análisis Bioquímico
Biochemical Properties
Furowanin A interacts with several biomolecules in biochemical reactions. It has been found to inhibit the STAT3/Mcl-1 axis, which plays a crucial role in cell proliferation, cell cycle progression, apoptosis, and autophagy . The up-regulation of profilin 1 (Pfn1), a protein involved in actin polymerization, has also been associated with the action of this compound .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It suppresses proliferation, blocks cell cycle progression, induces apoptosis, and promotes autophagy in colorectal cancer (CRC) cells . It also influences cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the STAT3/Mcl-1 axis, leading to suppressed proliferation, blocked cell cycle progression, induced apoptosis, and promoted autophagy . It also up-regulates the expression of Pfn1, enhancing its anti-neoplastic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Furowanin A is primarily derived from natural sources, specifically from the plant Millettia pachycarpa Benth . Due to the limitations in natural sources, synthetic routes for this compound are still under research. Current methods involve extraction and purification from the plant material, followed by structural elucidation using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Industrial Production Methods: Industrial production of this compound is limited due to its natural source constraints. More research is needed to develop feasible synthetic routes for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Furowanin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the flavonoid structure, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Furowanin A has a wide range of scientific research applications, including:
Comparación Con Compuestos Similares
Genistein: Another flavonoid with anti-cancer properties, particularly against breast cancer.
Quercetin: A flavonoid known for its antioxidant and anti-inflammatory effects.
Apigenin: Exhibits anti-cancer, anti-inflammatory, and antioxidant activities.
Uniqueness of Furowanin A: this compound is unique due to its specific inhibition of the STAT3/Mcl-1 axis and its potent anti-cancer effects against colorectal cancer cells . Its ability to upregulate profilin 1 further distinguishes it from other flavonoids .
Propiedades
IUPAC Name |
6-(3,4-dihydroxyphenyl)-4-hydroxy-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-12(2)5-7-14-23-15(10-19(32-23)25(3,4)30)21(28)20-22(29)16(11-31-24(14)20)13-6-8-17(26)18(27)9-13/h5-6,8-9,11,19,26-28,30H,7,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEQUFXTRAXRGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)CC(O2)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does Furowanin A demonstrate selective cytotoxicity?
A2: this compound has shown promising cytotoxic effects against human leukemia HL-60 cells in vitro. [, ] Additionally, research indicates potent antiproliferative and pro-apoptotic activities specifically in osteosarcoma cell lines and xenograft models. []
Q2: What is the role of SphK1 in the anticancer activity of this compound?
A3: Studies have demonstrated that downregulation of SphK1 by this compound is crucial for its pro-apoptotic effects. Overexpression of SphK1 significantly diminished the pro-apoptotic activity of this compound, while SphK1 knockdown increased the sensitivity of osteosarcoma cells to the compound. [] This highlights SphK1 as a key mediator in this compound's mechanism of action.
Q3: Beyond its anticancer properties, does this compound exhibit other biological activities?
A4: this compound, along with other prenylated isoflavones isolated from Cudrania tricuspidata, has demonstrated significant inhibition of nitric oxide (NO) production in RAW 264.7 macrophages. [] This finding suggests potential anti-inflammatory properties, although further research is needed to confirm this.
Q4: What are the structural characteristics of this compound?
A5: this compound is a prenylated isoflavonoid. [, ] While the provided abstracts don't detail the molecular formula, weight, or spectroscopic data, they indicate that its structure elucidation was achieved through spectroscopic analyses. [] Further investigation into its specific structural features and properties would require access to the complete research articles.
Q5: Have there been any investigations into the structure-activity relationship of this compound?
A6: While the provided research doesn't delve into specific structure-activity relationship studies for this compound, related research on prenylated isoflavones from Millettia pachycarpa, including Furowanin B, explored their antiestrogenic activity. [] This suggests the potential for future research to investigate how modifications in the this compound structure could impact its activity and target selectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


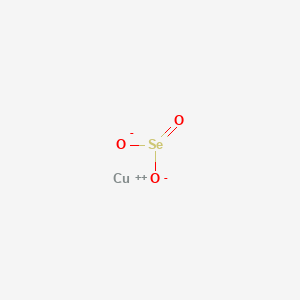
![tert-butyl N-[(1S)-1-cyanoethyl]carbamate](/img/structure/B157532.png)
![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI)](/img/structure/B157533.png)
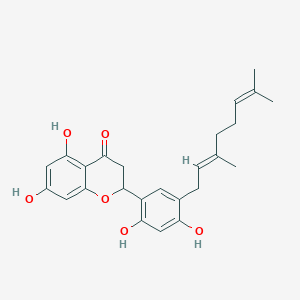

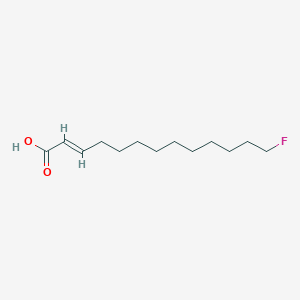

![3-Acetylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B157543.png)
